
4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester) is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine and has been found to have several useful properties for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) involves its ability to bind to and activate specific receptors in the brain. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. By activating this receptor, 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) can increase the release of dopamine in the brain, leading to improved mood and motor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) are complex and varied. It has been found to have both stimulatory and inhibitory effects on the central nervous system, depending on the dose and route of administration. It has also been found to have effects on other neurotransmitter systems such as norepinephrine and serotonin, which can contribute to its overall effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) in lab experiments is its high selectivity for specific neurotransmitter receptors. This makes it a valuable tool for studying the function of these receptors in the brain. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)). One area of interest is the development of new and more selective derivatives of this compound that can be used to target specific neurotransmitter systems in the brain. Another area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, there is a need for further research on the safety and toxicity of this compound, particularly at high doses.
Méthodes De Synthèse
The synthesis of 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) involves the reaction of 4-Methyl-alpha-phenyl-1-piperazinepropanol with benzoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C and the product is obtained after purification.
Applications De Recherche Scientifique
4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)) has been found to have several useful applications in scientific research. It is commonly used as a reagent for the detection and measurement of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
149848-03-3 |
|---|---|
Nom du produit |
4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester) |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-22-14-16-23(17-15-22)13-12-20(18-8-4-2-5-9-18)25-21(24)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
Clé InChI |
KAAQYRJCYGRFDW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Synonymes |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)

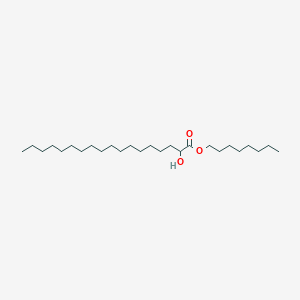
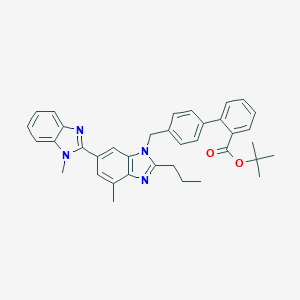

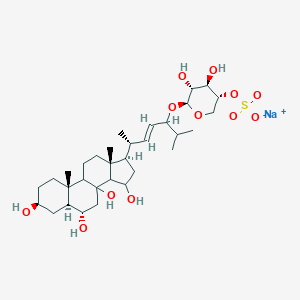
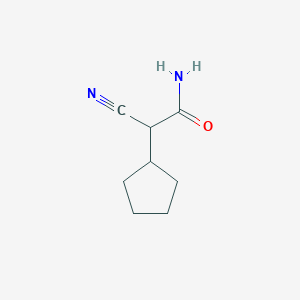
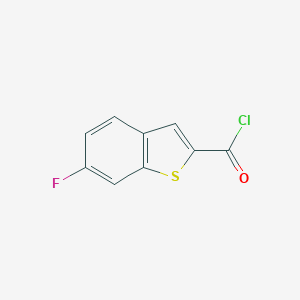
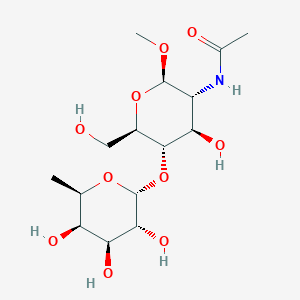


![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)